molecular formula C14H19FO B7995335 1-Allyl-3-fluoro-5-(isopentyloxy)benzene

1-Allyl-3-fluoro-5-(isopentyloxy)benzene

Cat. No.: B7995335
M. Wt: 222.30 g/mol
InChI Key: AGWXCZZVUPOYLW-UHFFFAOYSA-N
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Description

1-Allyl-3-fluoro-5-(isopentyloxy)benzene is an organic compound with the molecular formula C14H19FO It is a fluorinated benzene derivative, characterized by the presence of an allyl group, a fluoro substituent, and an isopentyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-fluoro-5-(isopentyloxy)benzene typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-fluoro-5-(isopentyloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The fluoro substituent can be reduced under specific conditions to yield a defluorinated product.

    Substitution: The fluoro substituent can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products:

    Epoxide: From oxidation of the allyl group.

    Aldehyde: From further oxidation of the epoxide.

    Defluorinated Benzene: From reduction of the fluoro substituent.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Allyl-3-fluoro-5-(isopentyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-3-fluoro-5-(isopentyloxy)benzene involves its interaction with molecular targets through its functional groups. The allyl group can participate in electrophilic addition reactions, while the fluoro substituent can engage in hydrogen bonding and dipole-dipole interactions. The isopentyloxy group provides hydrophobic interactions, contributing to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-Allyl-3-fluoro-5-methoxybenzene
  • 1-Allyl-4-fluoro-2-(pentyloxy)benzene
  • 5-Allyl-1-ethoxy-2,3-difluorobenzene

Uniqueness: 1-Allyl-3-fluoro-5-(isopentyloxy)benzene is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the isopentyloxy group, in particular, differentiates it from other similar compounds by providing increased hydrophobicity and steric bulk, which can influence its reactivity and interactions .

Properties

IUPAC Name

1-fluoro-3-(3-methylbutoxy)-5-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-4-5-12-8-13(15)10-14(9-12)16-7-6-11(2)3/h4,8-11H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWXCZZVUPOYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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